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cis-1,4-Dibromo-2,3-dimethyl-2-butene

Cat. No.: B3318577
CAS No.: 100758-26-7
M. Wt: 241.95 g/mol
InChI Key: BBYFHJBRRDWKCV-WAYWQWQTSA-N
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Description

Contextualization of Halogenated Alkenes in Modern Synthetic Chemistry

Halogenated alkenes, or haloalkenes, are a class of organic compounds characterized by the presence of at least one halogen atom bonded to a carbon-carbon double bond. These compounds serve as pivotal intermediates in a vast array of synthetic transformations. The presence of a halogen atom significantly influences the electronic properties of the alkene, often polarizing the molecule and providing a handle for further functionalization. nih.gov

The synthesis of halogenated alkenes is frequently accomplished through the halogenation of alkenes and alkynes. masterorganicchemistry.comyoutube.com Treating an alkene with elemental halogens like chlorine (Cl₂) or bromine (Br₂) in an inert solvent leads to the formation of vicinal dihalides. masterorganicchemistry.comchemistrysteps.com Modern synthetic methods have also introduced more sustainable and controlled approaches, such as visible-light-mediated halofunctionalization, which allows for the introduction of a halogen and another functional group across a double bond. rsc.org Once formed, halogenated alkenes can participate in numerous reactions, including cross-coupling reactions, eliminations, and nucleophilic substitutions, making them indispensable tools for synthetic chemists. thieme-connect.com The halogen atom can act as a good leaving group or direct the regioselectivity of subsequent reactions, offering precise control over the synthetic outcome. nih.gov

Significance of Vicinal Dibromides as Versatile Building Blocks in Research

Vicinal dibromides are compounds where two bromine atoms are attached to adjacent carbon atoms ('vicinal' is derived from the Latin vicinus, meaning adjacent). chemistrysteps.com They are typically synthesized via the electrophilic addition of bromine (Br₂) across a carbon-carbon double bond. masterorganicchemistry.com This reaction is stereoselective, generally proceeding through a cyclic bromonium ion intermediate to yield an anti-addition product, where the two bromine atoms add to opposite faces of the original double bond. masterorganicchemistry.comchemistrysteps.com

The synthetic utility of vicinal dibromides stems from their capacity to undergo a variety of subsequent reactions. One of the most powerful applications is in the synthesis of alkynes through a double dehydrohalogenation reaction. masterorganicchemistry.com Treatment with a strong base, such as sodium amide (NaNH₂), can induce two consecutive E2 elimination reactions to form a carbon-carbon triple bond. masterorganicchemistry.com Beyond alkyne synthesis, vicinal dibromides are precursors for creating substituted alkenes, dienes, and various heterocyclic compounds, solidifying their status as versatile and highly valuable building blocks in research. thieme-connect.comyoutube.comstackexchange.com

Specific Research Focus: The Unique Stereochemical and Reactivity Attributes of cis-1,4-Dibromo-2,3-dimethyl-2-butene

This compound is a structurally distinct vicinal dibromide with specific attributes that set it apart. Its synthesis typically originates from the 1,4-addition of bromine to 2,3-dimethyl-1,3-butadiene (B165502), a conjugated diene that can be prepared by the acid-catalyzed dehydration of pinacol. orgsyn.orgdrugfuture.comatc.io

The defining feature of this molecule is its cis (or Z) stereochemistry, meaning the two bromomethyl (-CH₂Br) groups reside on the same side of the central carbon-carbon double bond. nih.gov This fixed geometry has significant consequences:

Stereochemical Rigidity : The cis configuration imparts a specific three-dimensional shape to the molecule, which can influence the stereochemical outcome of subsequent reactions. Unlike more flexible acyclic molecules, the rotation around the C=C bond is restricted, locking the relative positions of the reactive bromomethyl groups.

Dipole Moment : The symmetrical placement of the two polar C-Br bonds on the same side of the molecule results in a significant net molecular dipole moment, measured at 2.49 Debye. stenutz.eu This polarity affects its physical properties, such as solubility and interactions with other polar molecules or catalysts.

Reactivity : The compound possesses two primary reactive sites: the allylic bromine atoms. Allylic halides are known to be highly reactive towards nucleophilic substitution. As a bifunctional electrophile, this compound can react with dinucleophiles to form cyclic structures, or it can be used in polymerization reactions. The presence of the two methyl groups on the double bond provides steric hindrance that can influence the regioselectivity of reactions and adds to the structural complexity of the products formed.

These unique attributes make this compound a specialized reagent for syntheses where control over stereochemistry and the introduction of a specific four-carbon, dimethyl-substituted unit is desired.

Table 1: Physical and Chemical Properties of this compound

Overview of Key Academic Research Trajectories for this compound

The academic research applications of this compound are centered on its role as a specialized bifunctional building block. Its defined stereochemistry and the presence of two reactive allylic bromide moieties allow for its use in the construction of complex and sterically constrained molecules.

A primary research trajectory involves its use as a reagent in the synthesis of novel organic compounds. For instance, 1,4-dibromo-2,3-dimethyl-2-butene has been utilized as a key starting material for the synthesis of new aldehyde and thiosemicarbazone derivatives for further spectroscopic and structural studies. cymitquimica.com This application leverages the two electrophilic carbon atoms of the bromomethyl groups, which can be attacked by nucleophiles to build larger molecular frameworks.

By analogy with the closely related and structurally simpler cis-1,4-dibromo-2-butene, other research avenues can be inferred. The simpler analogue is a known precursor for a variety of compounds, including:

Novel bispyridinium compounds. lookchem.com

Histone deacetylase (HDAC) inhibitors, where the butene backbone serves as a linker. lookchem.com

Self-immolative polymers and other materials. lookchem.com

Given this precedent, this compound is a valuable substrate for researchers aiming to synthesize analogues of these compounds. The addition of the two methyl groups on the double bond provides a tool for fine-tuning the steric and electronic properties of the target molecules, potentially leading to enhanced biological activity, altered physical properties in polymers, or different reactivity profiles. Its rigid cis-conformation offers a platform for creating cyclic or macrocyclic structures with a predictable geometry, a key goal in fields like host-guest chemistry and the synthesis of conformationally restricted drug candidates.

Table 2: Chemical Compounds Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Br2 B3318577 cis-1,4-Dibromo-2,3-dimethyl-2-butene CAS No. 100758-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1,4-dibromo-2,3-dimethylbut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c1-5(3-7)6(2)4-8/h3-4H2,1-2H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYFHJBRRDWKCV-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C)/CBr)/CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cis 1,4 Dibromo 2,3 Dimethyl 2 Butene

Direct Halogenation Approaches to the Butene Framework

The most straightforward conceptual approach to synthesizing 1,4-dibromo-2,3-dimethyl-2-butene is the direct addition of bromine to a suitable precursor, namely 2,3-dimethyl-1,3-butadiene (B165502). This reaction is an example of electrophilic addition to a conjugated diene, which can result in both 1,2- and 1,4-addition products. For the synthesis of the target compound, 1,4-addition is required.

The reaction of bromine with 2,3-dimethyl-1,3-butadiene is the most direct route to the 1,4-dibromo-2,3-dimethyl-2-butene framework. The stereochemical outcome of this 1,4-addition is critical in determining the ratio of cis to trans isomers. The addition of bromine to alkenes typically proceeds through a cyclic bromonium ion intermediate, leading to an anti-addition of the two bromine atoms. chemvista.org In the case of a conjugated diene like 2,3-dimethyl-1,3-butadiene, the diene must adopt an s-cis conformation for a concerted 1,4-addition to occur, which would be expected to lead to the cis product. However, the s-trans conformation is generally more stable, and its reaction would be expected to favor the formation of the trans isomer.

The stereospecific addition of bromine to simple alkenes like cis- and trans-2-butene demonstrates that the stereochemistry of the starting material dictates the stereochemistry of the product. chemvista.org By analogy, controlling the conformational equilibrium of the diene precursor could influence the stereochemical outcome of the bromination.

Achieving regioselectivity (1,4- vs. 1,2-addition) and stereocontrol (cis vs. trans) is paramount. In the electrophilic addition of halogens to conjugated dienes, the 1,4-addition product is often favored under conditions of thermodynamic control (higher temperatures, longer reaction times), while the 1,2-addition product may be favored under kinetic control (lower temperatures). A patent describing the bromination of 1,3-butadiene (B125203) notes the formation of cis-1,4-dibromo-2-butene as an impurity alongside the main trans product, suggesting that the cis isomer is a possible, albeit minor, product under certain conditions. rsc.orggoogle.com

PrecursorReagentKey ConditionsExpected Major ProductExpected Minor Product
2,3-Dimethyl-1,3-butadieneBromine (Br₂)Low Temperature (Kinetic Control)1,2-dibromo-2,3-dimethyl-3-enetrans-1,4-Dibromo-2,3-dimethyl-2-butene
2,3-Dimethyl-1,3-butadieneBromine (Br₂)High Temperature (Thermodynamic Control)trans-1,4-Dibromo-2,3-dimethyl-2-butenecis-1,4-Dibromo-2,3-dimethyl-2-butene

Indirect Synthetic Pathways from Modified Precursor Compounds

Given the challenges in directly synthesizing the cis isomer with high selectivity, indirect methods involving multi-step sequences from different starting materials can be considered.

A plausible, though not explicitly documented, synthetic route could commence from a non-brominated precursor such as 2,3-dimethyl-2-butene-1,4-diol. This diol could undergo a two-step transformation. First, the hydroxyl groups would be converted into a better leaving group, for example, by tosylation to form a ditosylate. Subsequent nucleophilic substitution with a bromide salt, such as sodium bromide, would then yield the desired dibromide. The stereochemistry of the starting diol and the mechanism of the substitution reaction (S\N2 would lead to inversion) would be critical factors in determining the final stereochemistry of the alkene.

The synthesis from non-brominated analogues is exemplified by the potential pathway from 2,3-dimethyl-2-butene-1,4-diol. nih.gov This commercially available starting material provides a stable framework upon which the desired functional groups can be installed. The success of this approach hinges on the ability to control the stereochemistry during the functional group interconversion steps.

Optimization of Reaction Conditions and Reagent Selection in this compound Synthesis

A significant challenge in the synthesis of this compound is that the trans isomer is often the thermodynamically more stable and more readily formed product. stenutz.eu Therefore, optimization strategies may focus not on the initial synthesis but on the postsynthetic isomerization of the trans isomer to the desired cis isomer.

Research on analogous compounds, such as dimethyl 2,3-dibromofumarate, has shown that the trans isomer, which is the initial product of bromination, can spontaneously convert to the more stable cis isomer. rsc.orgresearchgate.netrsc.org This isomerization is significantly accelerated by the presence of light, suggesting a photochemical mechanism. rsc.orgresearchgate.netrsc.org This principle of photoisomerization represents a promising avenue for the synthesis of this compound.

A proposed optimized synthesis would therefore involve two key stages:

Synthesis of the trans isomer: Synthesize trans-1,4-dibromo-2,3-dimethyl-2-butene via the direct bromination of 2,3-dimethyl-1,3-butadiene under thermodynamic control.

Photochemical Isomerization: Irradiate a solution of the trans isomer to induce isomerization to the cis form. The efficiency of this step would likely depend on the solvent, the wavelength of light used, and the presence of any photosensitizers.

ParameterConditionRationale
Isomerization Method Photochemical IrradiationProven to be effective for the cis-trans isomerization of similar brominated alkenes. researchgate.netnih.gov
Solvent Non-polar aprotic (e.g., hexane (B92381), benzene)May influence the excited state lifetime and isomerization quantum yield. nih.gov
Temperature Room TemperaturePhotochemical reactions are often not highly temperature-dependent.
Atmosphere Inert (e.g., Nitrogen, Argon)To prevent potential photo-oxidation side reactions.

This two-step approach, which separates the challenge of forming the carbon-bromine bonds from the challenge of establishing the correct stereochemistry, may offer the most practical and efficient route to pure this compound.

Solvent Effects on Stereoselectivity and Reaction Efficiency

The choice of solvent plays a critical role in directing the stereochemical outcome of the bromination of conjugated dienes. The polarity of the solvent can influence the stability of the intermediate carbocation and the nature of the transition state, thereby affecting the ratio of cis to trans isomers in the 1,4-adduct.

In the case of the bromination of conjugated dienes, more polar solvents have been observed to favor the formation of the 1,4-addition product. For instance, in the bromination of cyclopentadiene, an increase in solvent polarity leads to a higher proportion of 1,4-addition with enhanced cis selectivity. thieme-connect.de While specific studies on 2,3-dimethyl-1,3-butadiene are not extensively detailed in the provided search results, general principles suggest that solvents like dichloromethane (B109758) or chloroform (B151607) are commonly employed for such reactions. google.comgoogle.com The use of aprotic solvents of varying polarity can alter the product distribution. For example, the addition of bromine to acenaphthylene (B141429) derivatives shows that the proportion of syn (cis) addition generally increases with decreasing solvent polarity, with the highest percentage of the cis product observed in 1,4-dioxane. consensus.app

The efficiency of the reaction, in terms of yield, is also solvent-dependent. The solubility of the reactants and the stability of the reactive intermediates in the chosen solvent are key factors. Non-polar solvents may lead to lower yields due to poor solubility of the bromine or the diene.

Table 1: Illustrative Solvent Effects on Diene Bromination (Hypothetical Data for 2,3-dimethyl-1,3-butadiene)

SolventDielectric Constant (approx.)Predominant Adductcis:trans Ratio (1,4-adduct)Overall Yield (%)
Hexane1.91,2-addition1:540
Carbon Tetrachloride2.21,2/1,4-mixture1:355
Diethyl Ether4.31,4-addition1:270
Dichloromethane9.11,4-addition2:185
1,4-Dioxane2.21,4-addition3:175

Catalyst and Additive Influence on Product Yield and Isomeric Purity

While many dihalogenations proceed without a catalyst, the use of catalysts or additives can influence the reaction's selectivity and rate. For the synthesis of cis-1,4-dihalo-2-butenes, controlling the stereochemistry is a significant challenge.

Some catalytic systems have been developed for the stereoselective dihalogenation of alkenes, although their direct application to achieving cis selectivity in the 1,4-addition to 2,3-dimethyl-1,3-butadiene is not explicitly documented in the provided results. For example, nickel-catalyzed 1,4-hydroboration of 1,3-dienes has been shown to produce stereodefined (Z)-allylboron reagents, which could potentially be converted to the corresponding cis-dibromide, though this is a multi-step process. organic-chemistry.orgresearchgate.net

The addition of certain salts can also influence the reaction pathway. For instance, the presence of bromide ions can affect the stability and reactivity of the bromonium ion intermediate, potentially altering the product ratios.

In some cases, the initial product of a reaction may be the trans-isomer, which can then be isomerized to the more stable cis-isomer. For example, the bromination of dimethyl acetylenedicarboxylate (B1228247) initially yields the trans-dibromo adduct, which spontaneously converts to the cis-isomer, a process that is accelerated by light. This suggests that photochemical conditions could potentially be explored to enhance the yield of the cis-isomer in the synthesis of 1,4-dibromo-2,3-dimethyl-2-butene.

Purification and Isolation Methodologies for Academic Research Samples

The synthesis of this compound typically yields a mixture of isomers, necessitating effective purification techniques to isolate the desired compound for academic research purposes. The primary methods employed are fractional crystallization and column chromatography.

Fractional crystallization is a common technique for separating isomers with different solubilities in a particular solvent. The choice of solvent is crucial and is determined empirically. Solvents such as methanol (B129727), ethanol (B145695), n-hexane, or cyclohexane (B81311) have been used for the crystallization of similar dibromo-butenes. google.com A patent describing the preparation of trans-1,4-dibromo-2-butene mentions recrystallization from petroleum ether. google.com The process involves dissolving the crude isomeric mixture in a minimum amount of a suitable hot solvent and allowing it to cool slowly. The isomer that is less soluble in the cold solvent will crystallize out first, allowing for its separation by filtration. The purity of the crystals is typically assessed by techniques like melting point determination and spectroscopic analysis. The rate of cooling can influence the size and purity of the crystals, with slow cooling generally favoring the formation of larger, purer crystals. thieme-connect.de

For more challenging separations, or to obtain highly pure samples, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of geometric isomers. Specific stationary phases can exhibit different affinities for cis and trans isomers, enabling their separation. For instance, the separation of cis and trans isomers of 2-butene-1,4-diol (B106632) has been successfully achieved using chiral columns like (S,S)-Whelk-O 1 and ChiraSpher. rsc.org While not directly applied to this compound in the provided results, this indicates that HPLC is a viable method. The choice of mobile phase, often a mixture of a non-polar solvent like hexane and a more polar modifier like ethanol or isopropanol, is optimized to achieve the best resolution between the isomer peaks. rsc.org Column chromatography using silica (B1680970) gel or alumina (B75360) can also be used, with the eluent system carefully selected to exploit the polarity differences between the isomers.

Advanced Stereochemical Considerations in Cis 1,4 Dibromo 2,3 Dimethyl 2 Butene Research

Configurational Isomerism and Stereoisomeric Purity Assessment

cis-1,4-Dibromo-2,3-dimethyl-2-butene is a configurational isomer, specifically a geometric isomer, of 1,4-Dibromo-2,3-dimethyl-2-butene. The "cis" (or Z) designation indicates that the substituents with higher priority on each carbon of the double bond are on the same side. In this case, the bromomethyl groups (-CH2Br) are on the same side of the C2=C3 double bond. Its counterpart is the trans (or E) isomer, where these groups are on opposite sides.

The assessment of stereoisomeric purity for a sample of this compound would theoretically involve analytical techniques capable of distinguishing between the cis and trans isomers. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a suitable stationary phase could potentially separate the isomers based on differences in their physical properties, such as polarity and boiling point. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, would be crucial. The spatial proximity of the bromomethyl groups in the cis isomer would likely result in different chemical shifts and coupling constants for the protons and carbons compared to the trans isomer.

However, a thorough search of scientific databases reveals a lack of specific studies detailing the methods for assessing the stereoisomeric purity of this compound or reporting the stereoisomeric ratios achieved in its synthesis.

Conformational Analysis of the 2,3-Dimethyl-2-butene (B165504) Backbone and Substituents

The 2,3-dimethyl-2-butene backbone imposes a planar geometry around the C2=C3 double bond. The conformational analysis of this compound would primarily focus on the rotation around the C2-C(CH2Br) and C3-C(CH2Br) single bonds, as well as the C-Br bonds.

A significant factor influencing the conformational preferences would be allylic strain, which arises from steric interactions between a substituent on one end of the double bond and an allylic substituent on the other. In this compound, steric hindrance between the two bromomethyl groups and between the methyl groups and the bromomethyl groups would dictate the most stable conformations. It is plausible that the molecule would adopt a conformation that minimizes these steric clashes, likely with the bulky bromine atoms oriented away from the methyl groups.

Computational modeling, such as density functional theory (DFT) calculations, would be a powerful tool to predict the lowest energy conformations and the rotational barriers. Such studies could provide detailed information on bond angles, dihedral angles, and the relative energies of different conformers. Unfortunately, specific conformational analysis studies for this compound are not present in the available literature.

Stereochemical Implications in Reaction Pathways

The cis-configuration of the starting material would be expected to have a profound influence on the stereochemical outcome of its reactions.

Influence of cis-Configuration on Subsequent Reactivity and Selectivity

The spatial arrangement of the bromomethyl groups in a cis orientation could lead to specific reaction pathways. For instance, in reactions involving intramolecular cyclization, the proximity of the two reactive centers could facilitate the formation of cyclic products with a specific stereochemistry.

In intermolecular reactions, the cis geometry could influence the approach of a reagent, leading to stereoselective or stereospecific outcomes. For example, a bulky reagent might preferentially attack from the less hindered face of the molecule. However, without experimental data, any discussion on the reactivity and selectivity of this compound remains speculative.

Stereochemical Retention and Inversion Mechanisms in Derivatization Reactions

Derivatization reactions, such as nucleophilic substitution at the allylic carbons bearing the bromine atoms, would be expected to proceed via mechanisms that have distinct stereochemical consequences. An S_N2 reaction would typically proceed with an inversion of configuration at the stereocenter, should one be present or created. Conversely, an S_N1 reaction, proceeding through a planar carbocation intermediate, would likely lead to a racemic mixture of products.

The allylic nature of the bromide leaving groups could also allow for S_N2' reactions, where the nucleophile attacks the double bond, leading to a rearranged product. The stereochemical outcome of such reactions would be highly dependent on the substrate's conformation and the nature of the nucleophile. Again, the absence of specific studies on the derivatization of this compound prevents a detailed analysis of these mechanisms.

Challenges in Maintaining Stereochemical Integrity During Synthetic Transformations

A primary challenge in the synthesis and subsequent reactions of this compound would be to maintain its stereochemical integrity. The C=C double bond, while generally stable, could be susceptible to isomerization under certain conditions, such as exposure to strong acids, bases, or radical initiators. This could lead to the formation of the more thermodynamically stable trans isomer, thus compromising the stereochemical purity of the desired cis product.

Furthermore, reactions at the allylic positions must be carefully controlled to prevent unwanted side reactions or loss of stereochemical information. The potential for allylic rearrangements in nucleophilic substitution reactions could also complicate the stereochemical outcome. The development of synthetic protocols that operate under mild conditions would be crucial to preserve the cis geometry. However, the literature does not provide specific examples of these challenges or their solutions in the context of this compound.

Role of Cis 1,4 Dibromo 2,3 Dimethyl 2 Butene As a Key Synthetic Intermediate

Synthesis of Complex Organic Molecules

The unique structural and electronic properties of cis-1,4-dibromo-2,3-dimethyl-2-butene make it an important starting material for a diverse array of organic compounds.

The presence of two allylic bromide functionalities in this compound allows for its conversion into conjugated dienes and alkynes through double elimination reactions. masterorganicchemistry.comlibretexts.org This process typically involves the use of a strong base to sequentially remove two equivalents of hydrogen bromide (HBr). masterorganicchemistry.com

The reaction proceeds via an E2 mechanism, which is a concerted, one-step process where the base removes a proton and the leaving group departs simultaneously. libretexts.org The first elimination of HBr from this compound would yield a bromo-substituted diene intermediate. A subsequent elimination from this intermediate would then form the final product.

Depending on the reaction conditions and the base used, the double elimination can lead to the formation of 2,3-dimethyl-1,3-butadiene (B165502) or, with further rearrangement or under more forcing conditions, potentially to 2,3-dimethyl-1,3-butadiyne. The choice of a sterically hindered base can influence the regioselectivity of the elimination, favoring the formation of the less substituted, or Hofmann, product. msu.edu Conversely, a smaller, less hindered base typically yields the more substituted, or Zaitsev, product. msu.edu

Table 1: Potential Products from Double Elimination of this compound

Starting Material Product Type of Product
This compound 2,3-Dimethyl-1,3-butadiene Conjugated Diene
This compound 2,3-Dimethyl-1,3-butadiyne Conjugated Alkyne

The electrophilic nature of the carbon atoms bonded to the bromine atoms makes this compound an excellent substrate for reactions with dinucleophiles to form cyclic structures. This approach is particularly useful for the synthesis of functionalized cycloalkenes and various heterocyclic systems.

For instance, in a reaction analogous to the Paal-Knorr synthesis, this compound can theoretically react with a sulfur source, such as sodium sulfide, to produce 3,4-dimethylthiophene. organic-chemistry.orgderpharmachemica.com Similarly, reaction with a primary amine could yield an N-substituted 3,4-dimethylpyrrole. mdpi.commdpi.com These reactions involve the initial displacement of the two bromide ions by the nucleophile to form an intermediate that subsequently cyclizes.

Furthermore, the reaction of similar 1,4-dihalo-2-butenes with carbanions, such as those derived from malonic esters, has been shown to produce substituted cyclopentenes. luc.edu This type of reaction, when applied to this compound, would provide a direct route to 3,4-dimethylcyclopentene derivatives. The cis-geometry of the starting material can influence the stereochemistry of the resulting cyclic product.

The 2,3-dimethyl-2-butene (B165504) core structure, which is readily accessible from this compound, can serve as a scaffold for the synthesis of analogues of natural products. While direct incorporation of this specific dibromide into natural product synthesis is not widely documented, the structural motif it provides is of interest in medicinal chemistry for creating simplified or modified versions of complex natural molecules. researchgate.net The synthesis of such analogues is a common strategy in drug discovery to improve the biological activity, selectivity, and pharmacokinetic properties of a parent natural product. researchgate.net

The functional handles on this compound allow for the attachment of various other molecular fragments, enabling the construction of a library of compounds for biological screening. For example, the dibromide can be converted into a diol or a diamine, which can then be further elaborated into more complex structures that mimic portions of a natural product.

Preparation of Organometallic Reagents

The carbon-bromine bonds in this compound are susceptible to oxidative addition with various metals, leading to the formation of highly reactive organometallic reagents.

Grignard reagents and organolithium compounds are powerful nucleophiles and strong bases that are widely used in organic synthesis. libretexts.org The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding di-Grignard reagent. youtube.com Similarly, reaction with two equivalents of an alkali metal like lithium would yield the di-organolithium species. libretexts.org

The formation of these organometallic reagents involves the insertion of the metal into the carbon-halogen bond. libretexts.org These reactions must be carried out under anhydrous conditions as both Grignard and organolithium reagents are highly reactive towards protic solvents like water. libretexts.orgyoutube.com The resulting organometallic compounds are potent carbon-based nucleophiles that can be used in a wide range of subsequent reactions, including additions to carbonyls and ring-opening of epoxides. youtube.com

Table 2: Formation of Organometallic Reagents

Starting Material Metal Reagent Formed Class of Reagent
This compound Magnesium (Mg) BrMg-CH2-C(CH3)=C(CH3)-CH2-MgBr di-Grignard Reagent
This compound Lithium (Li) Li-CH2-C(CH3)=C(CH3)-CH2-Li di-Organolithium Reagent

Organometallic reagents derived from this compound can be used in transmetalation reactions to generate other organometallic species. Transmetalation is a process where an organic group is transferred from one metal to another. This is a key step in many transition metal-catalyzed cross-coupling reactions.

For example, the di-Grignard or di-organolithium reagent formed from this compound could be reacted with a copper(I) salt to form a di-organocuprate. Organocuprates are softer nucleophiles than Grignard or organolithium reagents and are particularly useful for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.

Furthermore, these organometallic intermediates can participate in palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, by undergoing transmetalation with the transition metal catalyst. This would allow for the introduction of the 2,3-dimethyl-2-butenylidene moiety into a wide range of organic molecules.

Advanced Materials Science Applications in Research Contexts

The unique structural and reactive properties of this compound make it a valuable precursor in the synthesis of advanced materials. Its utility spans from creating specialized polymers to forming complex supramolecular structures.

While this compound itself is not typically directly polymerized, it is intrinsically linked to the synthesis of specialty polymers derived from its parent diene, 2,3-dimethyl-1,3-butadiene. The polymerization of this diene yields poly(2,3-dimethylbutadiene), a polymer whose properties are highly dependent on the stereochemistry of the repeating units (cis-1,4, trans-1,4, or 1,2-vinyl). Control over these microstructures allows for the creation of polymers with tailored architectures and specific physical properties.

Research has shown that the choice of polymerization initiator and conditions is critical for controlling the polymer's final structure. For instance, Ziegler-Natta catalysts, such as those based on titanium tetrachloride (TiCl₄) and organoaluminum compounds, can direct the polymerization towards a high content of cis-1,4 units. frontiersin.org Conversely, other catalytic systems or reaction conditions, like radical polymerization at elevated temperatures, can produce polymers with a mix of cis and trans units or even cyclic structures. frontiersin.org The ability to selectively produce these different architectures is fundamental to tailoring the material's properties, such as its elasticity and thermal characteristics.

Table 1: Polymerization of 2,3-Dimethyl-1,3-butadiene and Resulting Architectures
Catalyst/Initiator SystemPrimary Resulting Polymer ArchitectureReference
Ziegler-Natta Catalyst (e.g., Al(i-C₄H₉)₃-TiCl₄, high Al/Ti ratio)Predominantly cis-1,4-polydimethylbutadiene frontiersin.org
Radical Polymerization (at elevated temperatures)Mixed cis- and trans-1,4 units frontiersin.org
γ-ray Irradiation (at low temperatures)Cyclic structures with some trans-1,4 units frontiersin.org
Irradiation in Thiourea Canal ComplexHigh trans-1,4 polymer frontiersin.org

The structure of this compound provides two key features that make it a promising precursor for building advanced supramolecular assemblies: reactive allylic bromide groups for covalent bond formation and bromine atoms capable of forming non-covalent halogen bonds.

The two reactive bromide groups allow the molecule to act as a bifunctional linker in the covalent synthesis of macrocycles, which are fundamental components of many supramolecular systems. cam.ac.ukresearchgate.net Strategies such as ring-closing metathesis (RCM) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) are common methods for forming large cyclic structures, and bifunctional linkers are essential for these approaches. cam.ac.ukresearchgate.net By reacting both bromide sites with other complementary molecules, this compound can be incorporated into large ring systems, where its rigid cis-alkene core would impart a specific, predictable geometry to the final macrocycle.

Furthermore, the bromine atoms can act as halogen bond donors. Halogen bonding is a non-covalent interaction where a polarized halogen atom interacts with a Lewis base. acs.orgresearchgate.net This interaction has become a powerful tool in crystal engineering and supramolecular chemistry for directing the self-assembly of molecules into well-defined, ordered structures like polymeric chains or co-crystals. acs.orgbohrium.com Dihalo-compounds, in particular, can act as "tectons" or building blocks that link molecules together. bohrium.com The two bromine atoms on this compound, positioned on the same side of the molecule, could potentially engage in intramolecular or intermolecular halogen bonds to direct the formation of complex, ordered architectures. nih.gov

Probes for Mechanistic Organic Chemistry Studies

The defined stereochemistry of this compound makes it an excellent probe for investigating the mechanisms of chemical reactions, particularly electrophilic additions across a double bond. When a reagent adds to the alkene, new stereocenters are created, and the stereochemical relationship between these centers in the product provides crucial evidence about the reaction pathway.

A classic example of this principle is the bromination of a simple alkene like cis-2-butene. The reaction proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. nih.gov This occurs through a cyclic bromonium ion intermediate, and the subsequent backside attack by a bromide ion results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane. nih.gov A syn-addition, in contrast, would have resulted in a single meso compound.

By analogy, studying the addition reactions to this compound allows chemists to probe mechanistic pathways. The stereochemical outcome of the product, whether it is a single stereoisomer, a pair of enantiomers, or a pair of diastereomers, reveals the stereospecificity of the reaction.

Table 2: Conceptual Stereochemical Outcomes of Addition to a Cis-Alkene
Addition MechanismDescriptionExpected Product Type (from a cis-alkene)Reference
Anti-additionGroups add to opposite faces of the double bond.Racemic mixture of enantiomers nih.gov
Syn-additionGroups add to the same face of the double bond.A single meso compound (if applicable) nih.gov

A critical aspect of such studies is the accurate determination of the product's stereochemistry. Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential. For example, the three-bond NMR coupling constants (³J) between vicinal protons can often distinguish between cis and trans relationships in cyclic systems, although exceptions exist and require careful analysis. nih.gov The fixed geometry and distinct chemical environment of this compound provide clear spectroscopic signatures that facilitate the detailed structural analysis required for mechanistic elucidation.

Advanced Spectroscopic and Analytical Research Methodologies for Cis 1,4 Dibromo 2,3 Dimethyl 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy provides unparalleled insight into the molecular structure of cis-1,4-Dibromo-2,3-dimethyl-2-butene in solution. While one-dimensional (1D) NMR offers initial data, two-dimensional (2D) techniques are essential for a definitive structural and stereochemical assignment.

Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple, showing two singlets corresponding to the two equivalent methyl (CH₃) groups and the two equivalent bromomethyl (CH₂Br) groups. Advanced 2D NMR experiments are crucial to confirm assignments and, most importantly, to verify the cis stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, typically over two to three bonds. In this compound, the methyl protons and the methylene (B1212753) protons are separated by a quaternary vinylic carbon. As there are no protons on adjacent carbons (a three-bond or J₃ coupling relationship), no cross-peaks would be expected in a COSY spectrum. This absence of correlation is itself a key piece of structural information.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (a one-bond or J₁ coupling). youtube.comyoutube.com An HSQC or HMQC spectrum would definitively link the proton signals to their corresponding carbon signals. It would show a cross-peak connecting the methyl proton signal to the methyl carbon signal and another cross-peak connecting the bromomethyl proton signal to the bromomethyl carbon signal. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the most critical for assigning the cis stereochemistry. It detects correlations between protons that are close in space, regardless of whether they are connected through bonds. For the cis isomer, the methyl groups and the bromomethyl groups are on the same side of the rigid double bond. Therefore, a NOESY spectrum is expected to show a cross-peak between the methyl protons and the protons of the adjacent bromomethyl group. This through-space interaction would be absent or significantly weaker in the corresponding trans isomer, providing conclusive evidence for the Z-configuration of the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
GroupAtom TypePredicted Chemical Shift (ppm)Expected 2D Correlations
-CH₃¹H~1.7HSQC: to C at ~20 ppm; NOESY: to -CH₂Br protons
-CH₂Br¹H~4.0HSQC: to C at ~35 ppm; NOESY: to -CH₃ protons
-CH₃¹³C~20HSQC: to protons at ~1.7 ppm
-CH₂Br¹³C~35HSQC: to protons at ~4.0 ppm
C=C¹³C~130No HSQC correlation (quaternary)

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study molecular motions that occur on the NMR timescale. For this compound, the primary conformational process of interest is the rotation around the sp²-sp³ single bonds connecting the bromomethyl groups to the double bond.

At room temperature, this rotation is typically fast, causing the two protons on each methylene (CH₂Br) group to be chemically equivalent, resulting in a sharp singlet in the ¹H NMR spectrum. However, as the temperature is lowered, this rotation can slow down. If the rotation becomes slow enough on the NMR timescale, the two methylene protons become non-equivalent (diastereotopic) because one is, on average, closer to the bulk of the molecule than the other. This would lead to a change in the spectrum where the singlet decoalesces and resolves into a more complex pattern, typically an AB quartet. Studying the temperature at which this coalescence occurs allows for the calculation of the energy barrier to rotation.

Table 2: Expected ¹H NMR Signal Changes for the -CH₂Br Group with Temperature
Temperature RangeRotational RateObserved Signal for -CH₂Br Protons
High (e.g., 25°C)FastSharp Singlet
Intermediate (Coalescence Temp.)IntermediateBroad Singlet
Low (e.g., -60°C)SlowAB Quartet

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula. The molecular formula for this compound is C₆H₁₀Br₂. nih.gov HRMS would be used to verify this composition by comparing the experimentally measured exact mass to the theoretically calculated mass. The calculated monoisotopic mass (using the most abundant isotopes ¹²C, ¹H, and ⁷⁹Br) is 239.91493 Da. nih.govnih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the elemental formula.

In conventional electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound, the mass spectrum is distinguished by the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info

Molecular Ion: The molecular ion peak ([C₆H₁₀Br₂]⁺) will appear as a characteristic cluster of three peaks at m/z 240, 242, and 244 (nominal mass), with a relative intensity ratio of approximately 1:2:1. docbrown.info

Key Fragments: The most common fragmentation pathway for alkyl halides is the loss of a halogen atom. libretexts.org The loss of a bromine radical would produce a prominent ion cluster around m/z 161/163 ([C₆H₁₀Br]⁺), which would exhibit a 1:1 intensity ratio. Further fragmentation could involve the loss of the remaining bromine atom or other neutral species.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z (Nominal)Proposed Ion FormulaFragmentation EventIsotopic Pattern
240, 242, 244[C₆H₁₀Br₂]⁺Molecular Ion (M⁺)1:2:1 ratio
161, 163[C₆H₁₀Br]⁺Loss of ·Br1:1 ratio
81[C₆H₉]⁺Loss of 2 ·Br and H·Single major peak

Tandem Mass Spectrometry (MS/MS) is an even more powerful technique for structural elucidation and for identifying compounds within complex mixtures. researchgate.net The process involves multiple stages of mass analysis. First, a precursor ion of interest (e.g., the molecular ion or a primary fragment) is selected from the initial mass spectrum. This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment further into product ions. The spectrum of these product ions is then recorded. norman-network.net

For this compound, an MS/MS experiment could involve selecting the [M-Br]⁺ ion at m/z 161 as the precursor. The resulting product ion spectrum would be highly specific to the structure of this precursor, providing an unambiguous fingerprint for the compound. This selectivity makes MS/MS, often coupled with a separation technique like liquid chromatography (LC-MS/MS), an ideal method for detecting and quantifying the compound in complex samples, distinguishing it from isomers and other related substances. researchgate.net

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy encompasses a group of analytical techniques that provide detailed information about the molecular structure of a compound. By probing the vibrational states of molecules, these methods are indispensable for identifying functional groups and elucidating stereochemical details.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule. The principle is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of different chemical bonds.

Table 1: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
C-H (from methyl groups)Stretching2950–2850
C=C (alkene)Stretching1670–1640
C-H (from methyl groups)Bending~1465 and ~1375
C-BrStretching600–500

This table is generated based on established infrared spectroscopy correlation tables and data from analogous structures.

Raman spectroscopy serves as a valuable complement to FTIR. It measures the inelastic scattering of light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which often makes it more effective than FTIR for detecting C=C bonds in symmetrically substituted alkenes.

The key utility of Raman spectroscopy for 1,4-dibromo-2,3-dimethyl-2-butene lies in its ability to differentiate between the cis and trans isomers. Due to their different molecular symmetries, the two isomers will have distinct Raman spectra. The principle of mutual exclusion states that for a molecule with a center of symmetry (like the trans isomer might have in certain conformations), vibrational modes that are Raman active will be infrared inactive, and vice versa. The cis isomer lacks this center of symmetry, leading to a different set of active bands.

While specific Raman spectral data for this compound is not available in the provided search results, the technique remains a primary method for such stereochemical analysis.

X-ray Crystallography Research (if applicable for solid-state structures)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

By diffracting X-rays off a single crystal of a compound, researchers can generate a detailed electron density map and thereby determine the precise location of each atom. For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its cis configuration. Furthermore, it would yield highly accurate measurements of bond lengths and angles.

Although a specific crystallographic study for this compound was not found, data from related structures in the Cambridge Structural Database could provide expected values. uq.edu.au

Table 2: Predicted Bond Distances for this compound

Bond Typical Bond Distance (Å)
C=C1.34
C-C1.51
C-Br1.94

This table is based on standard bond lengths and data from similar brominated organic molecules.

Powder X-ray Diffraction (PXRD) is employed to analyze the crystalline nature of a bulk sample. It is the principal technique for investigating polymorphism—the existence of multiple crystalline forms of the same compound. Different polymorphs can have distinct physical properties. There is no information in the searched results to indicate that polymorphism has been studied for this compound, but PXRD would be the appropriate technique for such an investigation.

Chromatographic Separation and Purity Analysis Techniques

Chromatography is essential for the separation of this compound from its trans isomer and other impurities, as well as for assessing its purity.

Gas Chromatography (GC) is well-suited for analyzing volatile compounds like this one. The separation of cis and trans isomers is often achievable using a capillary column with a suitable stationary phase. google.com The difference in the physical properties of the isomers, such as their boiling points and interaction with the stationary phase, allows for their separation. google.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. For closely related isomers, specialized chiral columns are sometimes used, even for non-chiral molecules, as they can offer unique selectivities. nih.gov For instance, a study on the separation of cis and trans isomers of 2-butene-1,4-diol (B106632) successfully employed HPLC. nih.gov A similar approach could likely be adapted for this compound. nih.govsielc.com

Table 3: Chromatographic Techniques for the Analysis of this compound

Technique Typical Application Detector
Gas Chromatography (GC)Isomer separation, purity assessmentMass Spectrometry (MS), Flame Ionization Detector (FID)
High-Performance Liquid Chromatography (HPLC)Isomer separation, preparative purificationUltraviolet (UV), Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the assessment of the purity of this compound and for determining the ratio of its geometric isomers. This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In a typical GC-MS analysis, a sample of this compound is vaporized and injected into the gas chromatograph. The sample is then carried by an inert gas through a capillary column. The separation of this compound from its trans-isomer and other impurities is achieved based on differences in their boiling points and affinities for the stationary phase of the column. Generally, the lower-boiling trans-isomer will elute from the column before the cis-isomer.

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process can cause the molecule to fragment in a characteristic pattern. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then detected. The resulting mass spectrum serves as a molecular fingerprint, allowing for the definitive identification of the compound.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, this peak will exhibit a characteristic isotopic pattern, with the M, M+2, and M+4 peaks having relative intensities of approximately 1:2:1, which is indicative of a dibrominated compound. Common fragmentation patterns for halogenated alkenes include the loss of a bromine atom and cleavage of the carbon-carbon bonds.

The purity of the sample can be determined by integrating the peak areas of all detected compounds in the chromatogram. The isomeric ratio of cis- to trans-1,4-Dibromo-2,3-dimethyl-2-butene is calculated by comparing the respective peak areas of the two isomers.

Table 1: Hypothetical GC-MS Data for the Analysis of a Mixture of cis- and trans-1,4-Dibromo-2,3-dimethyl-2-butene

CompoundRetention Time (min)Key Mass Fragments (m/z)Isomeric Purity (%)
trans-1,4-Dibromo-2,3-dimethyl-2-butene8.5242 (M+), 163, 815
This compound9.2242 (M+), 163, 8195

Note: The data in this table is hypothetical and serves as an illustrative example of what might be observed in a GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Related Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound and its related compounds, such as its trans-isomer and potential synthesis byproducts. HPLC offers a significant advantage for compounds that may be thermally labile and not well-suited for GC analysis.

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For the separation of geometric isomers like cis- and trans-1,4-Dibromo-2,3-dimethyl-2-butene, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

A study on the separation of the structurally similar cis- and trans-isomers of 2-butene-1,4-diol demonstrated successful separation using a C18 column with a mobile phase consisting of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. nih.govzju.edu.cnnih.govresearchgate.net By analogy, a similar approach could be effective for this compound. The more polar cis-isomer is expected to have a shorter retention time than the less polar trans-isomer in a reversed-phase system.

Quantification of the separated compounds is typically achieved using an ultraviolet (UV) detector, as the double bond in the butene backbone allows for UV absorbance. A calibration curve prepared with standards of known concentration can be used to determine the concentration of each compound in the sample.

Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Injection Volume 10 µL
Hypothetical Retention Time (cis) 5.8 min
Hypothetical Retention Time (trans) 6.5 min

Note: This table presents a hypothetical set of HPLC conditions based on methods for analogous compounds.

Chiral Chromatography for Enantiomeric Excess Determination of Chiral Derivatives

While this compound itself is not chiral, it can serve as a starting material for the synthesis of chiral derivatives. Chiral chromatography is an essential technique for the separation of enantiomers and the determination of enantiomeric excess (ee) in a sample of such chiral derivatives.

The creation of chiral derivatives could be achieved, for example, through a reaction that introduces a stereocenter into the molecule, such as an asymmetric epoxidation of the double bond or a nucleophilic substitution at one of the brominated carbons with a chiral nucleophile.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times for the enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for a wide range of chiral separations. gcms.cz

Research on the separation of isomers of the related compound 2-butene-1,4-diol has shown that chiral columns can be effective in separating geometric isomers, which suggests their potential utility in separating enantiomers of derivatives of this compound. nih.govzju.edu.cnnih.govresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Table 3: Potential Chiral Chromatography Parameters for a Hypothetical Chiral Derivative of this compound

ParameterValue
Column Chiral Cellulose-based CSP
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Detector UV at 220 nm
Hypothetical Retention Time (Enantiomer 1) 12.3 min
Hypothetical Retention Time (Enantiomer 2) 14.1 min

Note: This table outlines a potential method for the chiral separation of a hypothetical derivative, as no direct studies on chiral derivatives of this compound are currently available.

Theoretical and Computational Chemistry Studies of Cis 1,4 Dibromo 2,3 Dimethyl 2 Butene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the fundamental principles of quantum theory, are employed to elucidate the electronic properties and behavior of cis-1,4-dibromo-2,3-dimethyl-2-butene.

The electronic structure of this compound can be meticulously analyzed using methods like Density Functional Theory (DFT) and ab initio calculations. These studies provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

DFT calculations, particularly with hybrid functionals such as B3LYP, are well-suited for this system, offering a balance between computational cost and accuracy. Such calculations would reveal key structural parameters. The central C=C double bond, constrained in the cis configuration, is a primary focus, with its length and the electron density of the π-system being critical determinants of the molecule's properties. The presence of four substituents—two methyl groups and two bromomethyl groups—on the double bond introduces significant steric strain and electronic effects.

Table 7.1: Predicted Structural Parameters of this compound from DFT Calculations

Parameter Predicted Value Description
C=C Bond Length ~1.35 Å The length of the central carbon-carbon double bond.
C-C (methyl) Bond Length ~1.51 Å The length of the single bond between a double-bonded carbon and a methyl carbon.
C-C (bromomethyl) Bond Length ~1.52 Å The length of the single bond between a double-bonded carbon and a bromomethyl carbon.
C-Br Bond Length ~1.95 Å The length of the carbon-bromine bond.
C=C-C Bond Angle ~124° The angle formed by the double bond and an adjacent single bond, likely distorted from the ideal 120° due to steric hindrance.

Note: The values in this table are hypothetical and represent typical outcomes from DFT calculations for similar structures. The dipole moment is a reported value.

Frontier Molecular Orbital (FMO) theory is a powerful application of QM calculations for predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich C=C double bond. The energy of the HOMO is indicative of the molecule's ability to donate electrons, making it susceptible to attack by electrophiles. Conversely, the LUMO is likely to be distributed over the antibonding orbitals of the C-Br bonds. The energy of the LUMO reflects the molecule's ability to accept electrons, suggesting that nucleophilic attack would likely target the carbon atoms attached to the bromine atoms, leading to a substitution reaction.

The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

Table 7.2: Conceptual Frontier Molecular Orbital Properties

Orbital Predicted Energy (Arbitrary Units) Primary Location Implication for Reactivity
HOMO -6.5 eV π-orbital of the C=C double bond Site for electrophilic attack.
LUMO -0.8 eV σ*-orbitals of the C-Br bonds Site for nucleophilic attack.

Note: The energy values are illustrative and represent a plausible scenario for this type of molecule.

QM calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate the ¹H and ¹³C chemical shifts. These calculations would predict distinct signals for the methyl and bromomethyl protons and carbons, with their chemical shifts influenced by the local electronic environment and the cis geometry.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculations would help in assigning the specific vibrational modes, such as the C=C stretch, C-H stretches and bends, and the C-Br stretch, to the experimentally observed absorption bands. A comparison of calculated and experimental spectra is a powerful method for confirming the molecular structure.

Table 7.3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

Spectroscopic Parameter Calculated Value Experimental Value
¹H NMR Chemical Shift (CH₃) 1.7 ppm (Not available)
¹H NMR Chemical Shift (CH₂Br) 4.1 ppm (Not available)
¹³C NMR Chemical Shift (C=) 130 ppm (Not available)
IR Freq. (C=C stretch) 1650 cm⁻¹ (Not available)

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

While the cis configuration of the double bond is fixed, the molecule possesses conformational flexibility due to rotation around the single bonds. MD simulations, using a suitable force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), can be used to explore the potential energy surface of the molecule and identify its most stable conformers.

The simulations would involve tracking the torsional angles of the methyl and bromomethyl groups relative to the plane of the double bond. By running the simulation for a sufficient length of time, a representative ensemble of conformations can be generated. Analysis of this ensemble would reveal the preferred orientations of the substituent groups that minimize steric clashes and optimize any weak intramolecular interactions. For instance, the bulky bromomethyl groups will likely adopt staggered conformations to minimize their interaction with the adjacent methyl groups. The relative populations of different conformers and the energy barriers for their interconversion can be determined from these simulations.

The conformation and reactivity of a molecule can be significantly influenced by the solvent. MD simulations are an ideal tool for investigating these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water for a polar environment or hexane (B92381) for a non-polar one), the influence of the solvent can be studied in detail.

The simulations would show how the solvent molecules arrange themselves around the solute. Radial Distribution Functions (RDFs) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. In a polar solvent, it would be expected that the solvent molecules would preferentially solvate the polar C-Br bonds. In contrast, a non-polar solvent would interact more uniformly with the entire molecule through weaker van der Waals forces.

These solvent interactions can, in turn, affect the conformational preferences of the molecule and can influence its reactivity by stabilizing or destabilizing transition states of potential reactions.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, calculate energy barriers, and map the entire reaction coordinate, offering a detailed understanding of how chemical transformations occur at a molecular level.

Transition State Search and Energy Barrier Calculations for Key Transformations

The study of chemical reactions involving this compound, such as isomerization, substitution, or elimination reactions, benefits significantly from the computational identification of transition states and the calculation of their associated energy barriers. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the feasibility and rate of a given transformation.

Key transformations for this compound would likely include cis-trans isomerization and nucleophilic substitution reactions. The energy barriers for these processes are influenced by factors such as steric hindrance from the methyl groups and the electronic effects of the bromine atoms.

Computational methods like Density Functional Theory (DFT) are commonly employed to locate transition state geometries and calculate their energies. researchgate.netijcce.ac.irmdpi.com For a hypothetical isomerization of this compound to its trans isomer, a transition state search would likely reveal a structure with a partially rotated C=C bond. The energy of this transition state relative to the cis isomer would represent the activation energy for the isomerization process.

The following table provides a hypothetical representation of calculated energy barriers for key transformations of this compound, based on typical values for similar reactions of halogenated alkenes.

TransformationHypothetical Transition StateCalculated Activation Energy (kcal/mol)Computational Method
Cis-Trans IsomerizationTwisted C=C bond40-50DFT (B3LYP/6-31G)
SN2 Substitution with a Nucleophile (e.g., OH-)Pentacoordinate carbon center20-30DFT (B3LYP/6-31G)

Note: The data in this table is illustrative and based on analogous systems. Specific experimental or computational studies on this compound are required for precise values.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) analysis is a crucial computational technique used to map the reaction pathway connecting the transition state to the reactants and products on the potential energy surface. scm.commissouri.edu An IRC calculation follows the steepest descent path from the transition state in both forward and reverse directions, providing a clear depiction of the geometric and energetic changes that occur throughout the reaction. researchgate.net

For a given transformation of this compound, an IRC analysis would start from the optimized geometry of the transition state. The calculation would then trace the path to the stable reactant (the cis isomer) on one side and the stable product (e.g., the trans isomer or a substitution product) on the other. This allows for the unequivocal confirmation that the identified transition state indeed connects the desired reactants and products.

The output of an IRC analysis is typically visualized as a plot of energy versus the reaction coordinate. This plot illustrates the energy profile of the reaction, including the activation energies for the forward and reverse reactions. The analysis also provides the geometric parameters of the molecule at each point along the reaction path, offering a "movie" of the chemical transformation.

The following table outlines the key steps and expected outcomes of an IRC analysis for a hypothetical cis-trans isomerization of this compound.

Step in IRC AnalysisDescriptionExpected Outcome for Cis-Trans Isomerization
1. Initial GeometryThe optimized geometry of the transition state.A structure with a partially rotated C=C double bond.
2. Forward Path CalculationFollowing the reaction path from the transition state to the product.The geometry gradually changes to that of the trans-1,4-Dibromo-2,3-dimethyl-2-butene isomer, with a corresponding decrease in energy to a stable minimum.
3. Reverse Path CalculationFollowing the reaction path from the transition state to the reactant.The geometry reverts to that of the this compound isomer, with a corresponding decrease in energy to the initial stable minimum.
4. Energy Profile GenerationPlotting the energy at each point along the reaction coordinate.A curve showing the energy of the cis isomer, rising to the transition state energy, and then falling to the energy of the trans isomer.

Application of Machine Learning in Predicting Reactivity and Selectivity

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting various chemical properties and reaction outcomes with high accuracy. beilstein-journals.org For a compound like this compound, ML models can be trained to predict its reactivity in different chemical environments and the selectivity of its reactions, such as regioselectivity and stereoselectivity.

The general approach involves training a machine learning algorithm on a large dataset of known chemical reactions. nih.gov The molecules are represented numerically using molecular fingerprints or descriptors, which encode their structural and electronic features. The trained model can then be used to predict the outcome of new, unseen reactions.

For this compound, an ML model could be trained to predict, for example, the likelihood of substitution versus elimination reactions when treated with various bases. The model would learn the complex interplay between the substrate's structure, the reagent's properties, and the reaction conditions to make its predictions.

Several machine learning architectures, such as neural networks and random forests, have been successfully applied to chemical reaction prediction. beilstein-journals.org The performance of these models is typically evaluated based on their ability to correctly predict the major product of a reaction.

The table below illustrates the potential application of different machine learning models in predicting the reactivity and selectivity of this compound, along with the type of data they would require for training.

Machine Learning ModelPrediction TaskRequired Input Data for TrainingPotential Output for this compound
Random Forest ClassifierPredicting the major reaction pathway (e.g., substitution vs. elimination).A dataset of reactions of halogenated alkenes with various reagents, labeled with the observed reaction type.A probability score for each possible reaction pathway under given conditions.
Graph Convolutional Neural Network (GCNN)Predicting the regioselectivity of a reaction.A large database of reactions with annotated regiochemical outcomes.Identification of the most likely site of attack for a given nucleophile.
Recurrent Neural Network (RNN)Predicting the full reaction product.Reaction SMILES strings representing reactants, reagents, and products.The SMILES string of the predicted major product.

The development of accurate machine learning models for predicting the behavior of compounds like this compound holds the promise of accelerating chemical discovery and optimizing synthetic routes by reducing the need for extensive experimental screening.

Q & A

How can cis-1,4-Dibromo-2,3-dimethyl-2-butene be synthesized with high stereochemical purity?

Basic Research Focus
A common approach involves bromination of 2,3-dimethyl-2-butene (CAS 563-79-1), a precursor with a conjugated double bond. The stereoselective addition of bromine across the double bond can yield the cis-1,4-dibromo product. Key variables include temperature control (−10°C to 0°C) and solvent polarity (e.g., dichloromethane) to minimize radical side reactions. Monitoring reaction progress via GC-MS or TLC (using UV visualization) ensures optimal yield. Confirm stereochemistry using NOESY NMR to detect spatial proximity of the bromine atoms and methyl groups .

What analytical techniques are most effective for confirming the cis configuration of 1,4-Dibromo-2,3-dimethyl-2-butene?

Basic Research Focus
X-ray crystallography provides definitive structural confirmation, as demonstrated in analogous dibromo compounds (e.g., 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene, where fractional atomic coordinates resolve substituent positions). For solution-phase analysis, ¹H-¹H NOESY NMR identifies spatial interactions between the bromine atoms and methyl groups. Additionally, IR spectroscopy can detect C-Br stretching vibrations (~550–650 cm⁻¹), though this requires comparison to validated reference spectra .

How does the reactivity of this compound compare to other dibromo alkenes in nucleophilic substitution reactions?

Advanced Research Focus
The electron-withdrawing methyl groups at C2 and C3 increase electrophilicity at C1 and C4, accelerating SN₂ reactions with nucleophiles (e.g., Grignard reagents). However, steric hindrance from the methyl groups may reduce reactivity compared to less-substituted analogs like cis-1,4-dichloro-2-butene (CAS 1476-11-5). Computational studies (DFT) can model transition states to quantify steric and electronic effects. Experimental validation involves kinetic assays under controlled conditions (e.g., THF, 25°C) .

What computational methods are suitable for modeling the conformational stability of this compound?

Advanced Research Focus
Molecular mechanics software (e.g., Chem3D) with force fields like OPLS-AA can predict low-energy conformers. For cis-1,4-di-tert-butylcyclohexane analogs, chair conformations with axial-equatorial substituent arrangements minimize steric strain. Apply similar principles to the butene backbone, optimizing dihedral angles and van der Waals interactions. Validate models against experimental data (e.g., X-ray or NMR-derived torsion angles) .

Under what conditions does this compound undergo thermal or photolytic degradation?

Advanced Research Focus
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (typically >150°C). Photolytic degradation pathways involve homolytic cleavage of C-Br bonds, generating bromine radicals. Monitor degradation products via HPLC-MS and EPR spectroscopy. Stability in polar solvents (e.g., DMSO) is reduced due to solvolysis; use non-polar solvents (hexane) for long-term storage .

What are the key applications of this compound in organic synthesis?

Basic Research Focus
This compound serves as a di-electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize substituted alkenes. It is also a precursor for synthesizing stereodefined dienes via dehydrohalogenation. In polymer chemistry, it can act as a crosslinking agent for polybutadiene derivatives, though this requires compatibility studies with initiators like AIBN .

What safety protocols are critical when handling this compound?

Basic Research Focus
Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as brominated compounds are potential irritants. Store in sealed containers under inert gas (argon) to prevent moisture-induced hydrolysis. Spill management requires neutralization with sodium bicarbonate and adsorption via vermiculite. Dispose of waste through certified hazardous waste programs .

How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

Advanced Research Focus
Discrepancies often arise from impurities or isomerization during synthesis. Reproduce measurements using differential scanning calorimetry (DSC) with high-purity samples (>99% by HPLC). Cross-reference data with peer-reviewed studies, excluding non-validated sources (e.g., commercial databases). For unresolved issues, collaborative interlaboratory studies can standardize protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.